

3-(Trifluoromethyl)phenol-d4 molecular structure

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenol-d4

Cat. No.: B12304582

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An In-depth Technical Guide to the Molecular Structure of **3-(Trifluoromethyl)phenol-d4**

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of **3-(Trifluoromethyl)phenol-d4** (α,α,α -Trifluoro-m-cresol-d4). As a deuterated analog of 3-(Trifluoromethyl)phenol, this compound is of significant interest to researchers in drug development and analytical sciences. The incorporation of deuterium atoms offers a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry. This document details its physicochemical properties, spectroscopic data, synthesis, and primary applications, serving as a vital resource for scientists and professionals in the field.

Molecular Structure and Identification

3-(Trifluoromethyl)phenol-d4 is a derivative of phenol where a trifluoromethyl group is substituted at the meta-position (carbon 3) of the benzene ring, and four hydrogen atoms on the aromatic ring are replaced with deuterium. The parent compound, 3-(Trifluoromethyl)phenol, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as enhanced stability and lipophilicity.[1]

The deuteration of the aromatic ring provides a distinct mass shift, which is essential for its use as an internal standard in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Molecular structure of **3-(Trifluoromethyl)phenol-d4**.

Physicochemical Properties

The quantitative data for **3-(Trifluoromethyl)phenol-d4** and its non-deuterated parent compound are summarized below for comparison. Physical properties such as melting and boiling points are cited from the parent compound as they are not expected to differ significantly.

Property	3-(Trifluoromethyl)phenol-d4	3-(Trifluoromethyl)phenol
Synonyms	α,α,α -Trifluoro-m-cresol-d4	3-Hydroxybenzotrifluoride, m-Hydroxybenzotrifluoride[3][4]
Molecular Formula	C ₇ HD ₄ F ₃ O	C ₇ H ₅ F ₃ O[3][4]
Molecular Weight	166.13 g/mol	162.11 g/mol [3][4]
CAS Number	1189472-13-8	98-17-9[3][4]

Physical Data (Reference: 3-(Trifluoromethyl)phenol)	Value
Appearance	Liquid
Melting Point	-2 to -1.8 °C
Boiling Point	178-179 °C
Density	1.333 g/mL at 25 °C
Refractive Index (n _{20/D})	1.458
Vapor Pressure	0.56 mmHg (40 °C)

Spectroscopic Data

Mass spectrometry is a key analytical technique for confirming the identity and purity of **3-(Trifluoromethyl)phenol-d4**. The mass spectrum of the deuterated compound will show a molecular ion peak (M⁺) at m/z 166, which is 4 mass units higher than that of the non-

deuterated compound (m/z 162).[5][6] This mass difference is the basis for its utility as an internal standard.

The NIST Chemistry WebBook provides mass spectrum and IR spectrum data for the parent compound, 3-(Trifluoromethyl)phenol, which can serve as a reference for interpreting the spectra of the deuterated version.[4][5]

Synthesis and Manufacturing

While specific protocols for the deuteration of 3-(Trifluoromethyl)phenol are proprietary, the synthesis of the parent compound provides insight into the manufacturing process. A common method involves the diazotization of 3-(trifluoromethyl)-aniline, followed by hydrolysis of the resulting diazonium salt.[7]

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenol

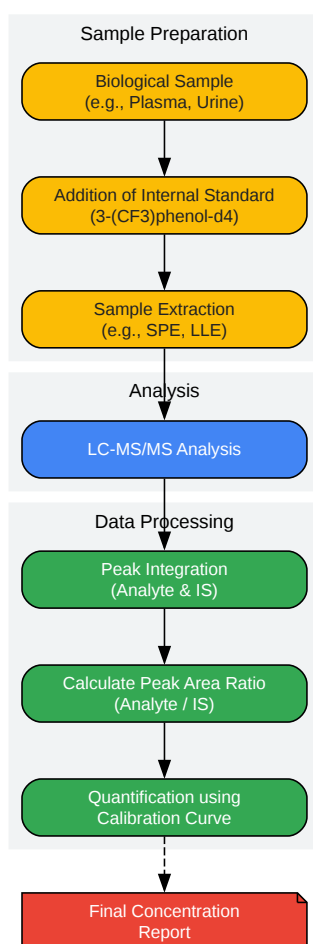
This protocol is adapted from a patented method for the synthesis of the non-deuterated compound.[7]

- **Diazotization:** A solution of 3-(trifluoromethyl)-aniline is prepared in an aqueous solution of concentrated sulfuric acid. The solution is cooled to approximately 5°C.
- A solution of sodium nitrite in water is added to the aniline solution to perform the diazotization. The reaction mixture is stirred for one hour at 5°C.
- Excess nitrite is neutralized with urea.
- **Hydrolysis:** The diazonium salt solution is then added to a boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate.
- **Recovery:** The resulting 3-(trifluoromethyl)-phenol is recovered from the reaction mixture. This method is noted for producing high yields and a purer product.[7]

Applications in Research and Drug Development

The primary application of **3-(Trifluoromethyl)phenol-d4** is as an internal standard for bioanalytical and pharmacokinetic studies.[2] Stable isotope-labeled compounds are the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte but are easily distinguished by their mass.

The parent compound, 3-(Trifluoromethyl)phenol, is a crucial intermediate in the synthesis of various pharmaceutical agents.[8][9] For instance, it has been used in the preparation of the antiglaucoma agent travoprost. It is also a precursor for compounds that are investigated as serotonin uptake inhibitors for treating depression.[6] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules.[10]



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Workflow for using 3-(CF₃)phenol-d₄ as an internal standard.

Safety and Handling

Based on the data for the parent compound, 3-(Trifluoromethyl)phenol is classified as a warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including gloves and eyeshields, should be used when handling this chemical. It is considered a combustible liquid. Users should consult the Safety Data Sheet (SDS) for detailed handling and storage information.

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